molecular formula C7H6ClN5 B1530593 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine CAS No. 1158769-28-8

4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine

Cat. No. B1530593
M. Wt: 195.61 g/mol
InChI Key: APRZXKSLUHDXPB-UHFFFAOYSA-N
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Description

“4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine” is a chemical compound with the linear formula C7H5ClN4 . It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine” are not available in the retrieved sources.

Scientific Research Applications

Molecular Structure and Activity Analysis

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, closely related to the compound , has been studied for its potential in treating hypertension as an I1 imidazoline receptor agonist. Investigations using DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR have elucidated the molecular structure, vibrational properties, and chemical stability. These studies suggest that the compound could exhibit anti-hypertensive activity due to its interaction with different proteins related to ligand binding, highlighting its significance in medicinal chemistry for biological, physical, pharmaceutical, and medicinal interest (Aayisha et al., 2019).

Synthesis and Characterization

The synthesis and characterization of stable betainic pyrimidinaminides and related compounds provide insights into the chemical properties and potential applications of pyrimidine derivatives. Research focusing on the nucleophilic substitution of 4-amino substituted 2,5,6-trichloropyrimidines has led to the formation of various substituted pyrimidine compounds. These compounds could be foundational in the development of new chemical entities with potential biological activities, reflecting the versatility of pyrimidine derivatives in synthetic organic chemistry (Schmidt, 2002).

Non-Covalent Interactions for Drug Design

Research on 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas emphasizes the importance of non-covalent interactions in drug design and development. The study investigates intramolecular non-covalent interactions, including hydrogen bonds and van der Waals interactions, using techniques like RDG analysis, Hirshfeld surfaces, and NBO analysis. Understanding these interactions is crucial for the rational design of new therapeutic agents, offering insights into the molecular stability and interaction patterns that could dictate biological activity (Zhang et al., 2018).

Antimicrobial and Antitumor Applications

The synthesis of new pyrazole and pyrazolopyrimidine derivatives demonstrates the potential of pyrimidine compounds in antimicrobial and antitumor applications. Studies on the reactivity of these compounds and their biological activity evaluations have shown significant results, indicating that modifications to the pyrimidine core can lead to enhanced biological properties. This research contributes to the ongoing search for new therapeutic agents with improved efficacy and specificity for treating various diseases (Rahmouni et al., 2014).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of biological activities of imidazole derivatives suggests that they could be used as lead compounds in the development of new therapeutic agents .

properties

IUPAC Name

4-chloro-6-imidazol-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-5-3-6(12-7(9)11-5)13-2-1-10-4-13/h1-4H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRZXKSLUHDXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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